Cas no 2042284-97-7 (2-4-(trifluoromethyl)phenylpropanethioamide)

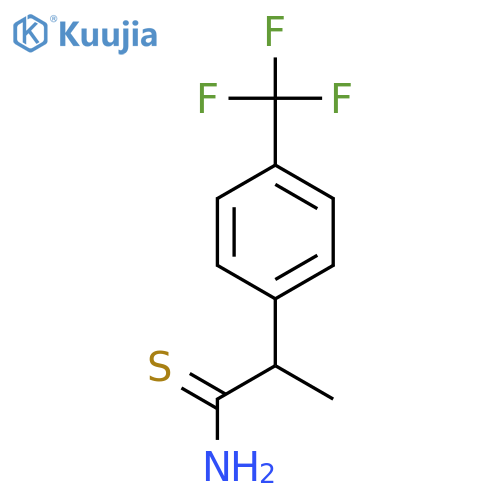

2042284-97-7 structure

商品名:2-4-(trifluoromethyl)phenylpropanethioamide

2-4-(trifluoromethyl)phenylpropanethioamide 化学的及び物理的性質

名前と識別子

-

- 2-4-(trifluoromethyl)phenylpropanethioamide

- SCHEMBL18210598

- 2042284-97-7

- EN300-1955708

- UZRRYLFOQQMLBW-UHFFFAOYSA-N

- 2-[4-(Trifluoromethyl)phenyl]propanethioamide

-

- インチ: 1S/C10H10F3NS/c1-6(9(14)15)7-2-4-8(5-3-7)10(11,12)13/h2-6H,1H3,(H2,14,15)

- InChIKey: UZRRYLFOQQMLBW-UHFFFAOYSA-N

- ほほえんだ: S=C(C(C)C1C=CC(C(F)(F)F)=CC=1)N

計算された属性

- せいみつぶんしりょう: 233.04860498g/mol

- どういたいしつりょう: 233.04860498g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

2-4-(trifluoromethyl)phenylpropanethioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1955708-0.1g |

2-[4-(trifluoromethyl)phenyl]propanethioamide |

2042284-97-7 | 0.1g |

$1031.0 | 2023-09-17 | ||

| Enamine | EN300-1955708-2.5g |

2-[4-(trifluoromethyl)phenyl]propanethioamide |

2042284-97-7 | 2.5g |

$2295.0 | 2023-09-17 | ||

| Enamine | EN300-1955708-10.0g |

2-[4-(trifluoromethyl)phenyl]propanethioamide |

2042284-97-7 | 10g |

$5037.0 | 2023-05-26 | ||

| Enamine | EN300-1955708-1g |

2-[4-(trifluoromethyl)phenyl]propanethioamide |

2042284-97-7 | 1g |

$1172.0 | 2023-09-17 | ||

| Enamine | EN300-1955708-0.5g |

2-[4-(trifluoromethyl)phenyl]propanethioamide |

2042284-97-7 | 0.5g |

$1124.0 | 2023-09-17 | ||

| Enamine | EN300-1955708-0.05g |

2-[4-(trifluoromethyl)phenyl]propanethioamide |

2042284-97-7 | 0.05g |

$983.0 | 2023-09-17 | ||

| Enamine | EN300-1955708-0.25g |

2-[4-(trifluoromethyl)phenyl]propanethioamide |

2042284-97-7 | 0.25g |

$1078.0 | 2023-09-17 | ||

| Enamine | EN300-1955708-1.0g |

2-[4-(trifluoromethyl)phenyl]propanethioamide |

2042284-97-7 | 1g |

$1172.0 | 2023-05-26 | ||

| Enamine | EN300-1955708-10g |

2-[4-(trifluoromethyl)phenyl]propanethioamide |

2042284-97-7 | 10g |

$5037.0 | 2023-09-17 | ||

| Enamine | EN300-1955708-5.0g |

2-[4-(trifluoromethyl)phenyl]propanethioamide |

2042284-97-7 | 5g |

$3396.0 | 2023-05-26 |

2-4-(trifluoromethyl)phenylpropanethioamide 関連文献

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

2042284-97-7 (2-4-(trifluoromethyl)phenylpropanethioamide) 関連製品

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬